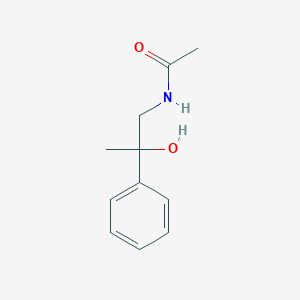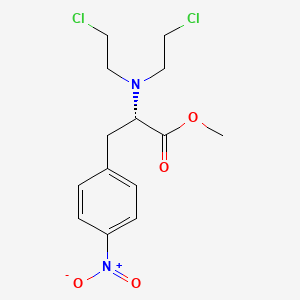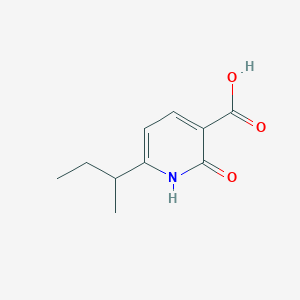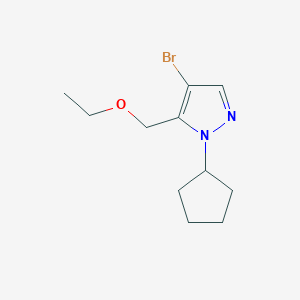![molecular formula C10H8BrN2NaO3 B2507956 Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 2375270-73-6](/img/structure/B2507956.png)
Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate” is a chemical compound . It is related to the class of compounds known as imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .
Scientific Research Applications
Synthesis and Antiviral Activity
Research has focused on synthesizing analogues and derivatives of imidazo[1,2-a]pyridines to explore their potential antiviral activities. A notable study synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, revealing compounds with activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Antiprotozoal Agents
New dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been developed as antiprotozoal agents, showcasing strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential for treating parasitic infections (Ismail et al., 2004).
Antioxidant and Antitumor Activities
The synthesis of new thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives has revealed compounds with promising antioxidant and antitumor activities. This highlights the chemical's versatility in drug development for various therapeutic applications (Abu‐Hashem et al., 2011).
Luminescent Materials
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential in creating luminescent low-cost materials. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, making them suitable for applications in optical materials and light-emitting devices (Volpi et al., 2017).
Mechanism of Action
Target of Action
The compound Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Biochemical Pathways
The biochemical pathways affected by this compound would likely be related to cell cycle regulation, calcium signaling, and neurotransmission, given its potential targets . The downstream effects of these pathway modulations could include altered cell proliferation, changes in cellular excitability, and modifications to synaptic transmission.
properties
IUPAC Name |
sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3.Na/c1-16-8-2-6(11)4-13-5-7(3-9(14)15)12-10(8)13;/h2,4-5H,3H2,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNNDFJZKKSRBF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)CC(=O)[O-])Br.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)




![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)




![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)